![molecular formula C12H17NO3 B2827256 7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid CAS No. 2567496-25-5](/img/structure/B2827256.png)

7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

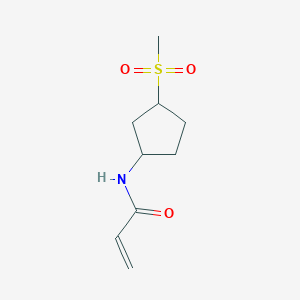

7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid, also known as PAN, is a novel compound that has attracted the attention of many researchers due to its potential applications in various fields. PAN is a bicyclic lactam that has a spiro nitrogen bridge and a carboxylic acid group. It was first synthesized in 2010 by a group of researchers from the University of Tokyo, Japan. Since then, PAN has been the subject of extensive scientific research, and its properties and potential applications have been investigated.

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis Applications

- Dipeptide Synthons : The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate has been demonstrated as a novel class of dipeptide synthons. This compound shows promise for peptide synthesis, including the successful preparation of nonapeptide analogues of antibiotics, indicating its utility in constructing complex peptide structures (Suter et al., 2000).

Organic Synthesis and Functionalization

- Orthogonal Linkers for Solid-Phase Synthesis : The compound 1,6-Dioxaspiro[4.4]nonane-2,7-dione, related to the chemical family of interest, was identified as an effective orthogonal linker for solid-phase synthesis, especially for base-sensitive oligonucleotides. This highlights its potential in facilitating the synthesis and release of oligonucleotides, which is crucial for genetic studies and therapeutic development (Leisvuori et al., 2008).

Material Science and Corrosion Inhibition

- Corrosion Inhibition of Mild Steel : Spirocyclopropane derivatives have been studied for their corrosion inhibition properties in acidic media. Research indicates that these compounds, closely related to the azaspiro nonane structure, offer effective protection for mild steel in HCl, showcasing their potential as environmentally friendly corrosion inhibitors (Chafiq et al., 2020).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For “7-(tert-Butoxycarbonyl)-7-azaspiro[3.5]nonane-2-carboxylic acid”, a similar compound, the safety information includes hazard statements such as H302, H315, H319, and H335, and precautionary statements such as P261 and P305+P351+P338 .

Eigenschaften

IUPAC Name |

7-prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO3/c1-2-10(14)13-5-3-12(4-6-13)7-9(8-12)11(15)16/h2,9H,1,3-8H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYWTNXEKOHFST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)N1CCC2(CC1)CC(C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Prop-2-enoyl-7-azaspiro[3.5]nonane-2-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(4-fluorophenyl)methanone](/img/structure/B2827179.png)

![N-(3,4-dimethoxyphenethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2827180.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)azetidine-3-carboxamide](/img/structure/B2827182.png)

![1-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-one](/img/structure/B2827185.png)

![3-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/no-structure.png)

![2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2827190.png)

![2-[(4-amino-5-tert-butyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1-cyanocyclohexyl)-N-methylpropanamide](/img/structure/B2827193.png)

![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2827196.png)